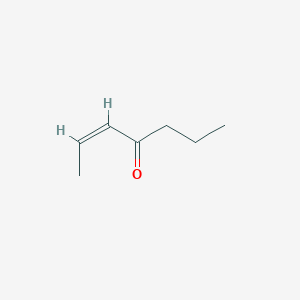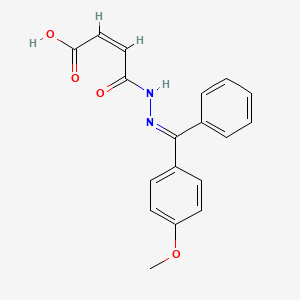
((3,7-Dimethyl-6-octenyl)oxy)dimethoxymethylsilane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
((3,7-Dimethyl-6-octenyl)oxy)dimethoxymethylsilane is a chemical compound with the molecular formula C13H28O3Si and a molecular weight of 260.44 g/mol. It is characterized by the presence of a silane group bonded to a dimethoxymethyl group and a 3,7-dimethyl-6-octenyl group. This compound is used in various chemical applications due to its unique structural properties.
Méthodes De Préparation
The synthesis of ((3,7-Dimethyl-6-octenyl)oxy)dimethoxymethylsilane typically involves the reaction of 3,7-dimethyl-6-octen-1-ol with dimethoxymethylsilane under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a platinum-based catalyst, to facilitate the formation of the desired product. The reaction conditions, including temperature and pressure, are optimized to achieve high yields and purity of the compound.
In industrial production, the process is scaled up, and continuous flow reactors may be used to enhance the efficiency and consistency of the synthesis. The use of advanced purification techniques, such as distillation and chromatography, ensures the removal of impurities and the isolation of high-purity this compound.
Analyse Des Réactions Chimiques
((3,7-Dimethyl-6-octenyl)oxy)dimethoxymethylsilane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding silanols or siloxanes. Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reduction reactions can convert the compound into silanes with different substituents. Reducing agents such as lithium aluminum hydride are often used.
Substitution: The methoxy groups in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide can yield silanols, while substitution with alkyl halides can produce alkyl-substituted silanes.
Applications De Recherche Scientifique
((3,7-Dimethyl-6-octenyl)oxy)dimethoxymethylsilane has a wide range of applications in scientific research, including:
Chemistry: It is used as a precursor in the synthesis of various organosilicon compounds.
Biology: The compound is used in the development of biocompatible materials and coatings.
Medicine: Research is ongoing to explore its potential use in drug delivery systems.
Industry: It is used in the production of specialty chemicals and materials, including adhesives, sealants, and coatings.
Mécanisme D'action
The mechanism of action of ((3,7-Dimethyl-6-octenyl)oxy)dimethoxymethylsilane involves its ability to form stable bonds with various substrates. The silane group can undergo hydrolysis to form silanols, which can then condense to form siloxane bonds. This property is exploited in the formation of cross-linked networks in materials science.
At the molecular level, the compound can interact with biological molecules through hydrogen bonding and van der Waals interactions. These interactions are crucial for its applications in biocompatible materials and drug delivery systems.
Comparaison Avec Des Composés Similaires
((3,7-Dimethyl-6-octenyl)oxy)dimethoxymethylsilane can be compared with other similar compounds, such as:
((3,7-Dimethyl-6-octenyl)oxy)trimethylsilane: This compound has a similar structure but with three methyl groups instead of two methoxy groups. It exhibits different reactivity and applications due to the absence of methoxy groups.
((3,7-Dimethyl-6-octenyl)oxy)triethoxysilane: This compound has three ethoxy groups instead of two methoxy groups.
The uniqueness of this compound lies in its combination of a dimethoxymethylsilane group with a 3,7-dimethyl-6-octenyl group, which imparts specific reactivity and properties that are valuable in various scientific and industrial applications.
Propriétés
Numéro CAS |
83918-64-3 |
|---|---|
Formule moléculaire |
C13H28O3Si |
Poids moléculaire |
260.44 g/mol |
Nom IUPAC |
3,7-dimethyloct-6-enoxy-dimethoxy-methylsilane |
InChI |
InChI=1S/C13H28O3Si/c1-12(2)8-7-9-13(3)10-11-16-17(6,14-4)15-5/h8,13H,7,9-11H2,1-6H3 |
Clé InChI |
VIUNTHAYBFBLFV-UHFFFAOYSA-N |
SMILES canonique |
CC(CCC=C(C)C)CCO[Si](C)(OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1,1'-Methylenebis[3-(2-hydroxyethyl)pyrrolidin-2-one]](/img/structure/B15179963.png)











